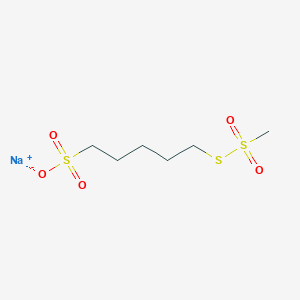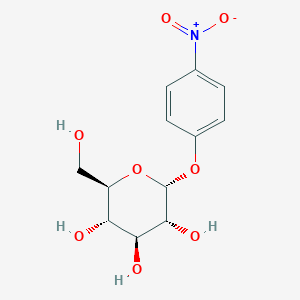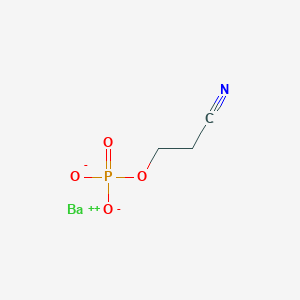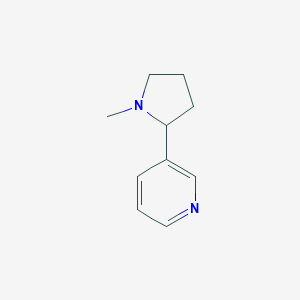
(+/-)-Nicotine
概述
描述
3-(1-Methylpyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula C10H14N2. It is an N-alkylpyrrolidine that consists of N-methylpyrrolidine bearing a pyridin-3-yl substituent at position 2 .
作用机制
Target of Action
3-(1-Methylpyrrolidin-2-yl)pyridine, also known as nicotine, is a prototypical agonist at nicotinic acetylcholine receptors (nAChR) where it dramatically stimulates neurons . These receptors are primarily found in the nervous system and play a crucial role in transmitting signals between neurons .
Mode of Action
Nicotine acts as an agonist at most nicotinic acetylcholine receptors (nAChR), meaning it binds to these receptors and activates them . This activation leads to an increase in the firing of neurons, which can result in various physiological effects depending on the location of the activated neurons .
Pharmacokinetics
The pharmacokinetics of nicotine involve its absorption, distribution, metabolism, and excretion (ADME). Nicotine is readily absorbed through the skin, lungs, and gastrointestinal tract . It is then distributed throughout the body, including the brain . Nicotine is metabolized in the liver and excreted in the urine . The bioavailability of nicotine can be influenced by various factors, including the route of administration and individual metabolic differences .
Action Environment
Environmental factors can influence the action, efficacy, and stability of nicotine. For example, nicotine decomposes relatively quickly under the influence of light and air . Additionally, individual factors such as genetic differences in metabolism can influence the efficacy of nicotine .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 3-(1-Methylpyrrolidin-2-yl)pyridine can be achieved through various synthetic routes. One method involves the use of 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as raw materials. These are subjected to a series of reactions to produce 2-methyl-5-(1-methylpyrrolidine-2-yl)pyridine . Another method uses 6-methylnicotinate as a starting material, which undergoes a series of reactions to yield the desired product .
Industrial Production Methods: Industrial production of 3-(1-Methylpyrrolidin-2-yl)pyridine often involves the extraction of nicotine from tobacco. The process includes steps such as dilute acid impregnation, alkali neutralization, water vapor distillation, and oxalic acid treatment . This method ensures high purity and yield, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 3-(1-Methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a Bronsted base, capable of accepting a hydron from a donor .
Common Reagents and Conditions: Common reagents used in the reactions of 3-(1-Methylpyrrolidin-2-yl)pyridine include strong bases, reducing agents, and oxidizing agents. For example, in one preparation method, a strong base is used to adjust the pH value to 9-12, followed by the addition of a reducing agent .
Major Products: The major products formed from the reactions of 3-(1-Methylpyrrolidin-2-yl)pyridine depend on the specific reaction conditions. For instance, oxidation reactions may yield pyridinium ion species, while reduction reactions can produce various alkaloid derivatives .
科学研究应用
3-(1-Methylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other alkaloids and heterocyclic compounds . In biology and medicine, it is studied for its effects on nicotinic acetylcholine receptors, making it a valuable tool in neuroscience research . Additionally, it is used in the development of smoking cessation therapies due to its role in alleviating nicotine withdrawal symptoms .
相似化合物的比较
3-(1-Methylpyrrolidin-2-yl)pyridine is structurally similar to other alkaloids such as ®-nicotine and other pyridine alkaloids . its unique configuration and high activity at nicotinic acetylcholine receptors distinguish it from other compounds. Similar compounds include:
- ®-nicotine
- Nicotine N-oxide
- Pyridine alkaloids
These compounds share similar structural features but differ in their biological activities and applications.
属性
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNICXCGAKADSCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048154 | |
| Record name | DL-Nicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22083-74-5, 54-11-5 | |
| Record name | DL-Nicotine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22083-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotine, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022083745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | nicotine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Nicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-nikotin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(1-Methylpyrrolidin-2-yl)pyridine interact with metals, and what are the structural implications?
A1: Research indicates that 3-(1-Methylpyrrolidin-2-yl)pyridine can act as a bidentate ligand, binding to metal ions like mercury. [] In the formation of the polymeric complex [HgBr2(C10H14N2)]n, each 3-(1-Methylpyrrolidin-2-yl)pyridine molecule coordinates to two adjacent mercury atoms. [] The pyrrolidine nitrogen and the pyridine nitrogen of 3-(1-Methylpyrrolidin-2-yl)pyridine form bonds with the mercury atoms, resulting in zigzag chains within the complex's structure. [] This binding behavior highlights the compound's ability to participate in coordination chemistry and form complexes with metal ions.
Q2: Can 3-(1-Methylpyrrolidin-2-yl)pyridine be used in material science applications?
A2: Yes, studies have explored the use of 3-(1-Methylpyrrolidin-2-yl)pyridine as a corrosion inhibitor in protective coatings for iron artifacts. [, ] Researchers incorporated 3-(1-Methylpyrrolidin-2-yl)pyridine into Paraloid coatings applied to iron surfaces exposed to high humidity environments. [, ] The results indicated that the addition of 3-(1-Methylpyrrolidin-2-yl)pyridine enhanced the corrosion resistance of the Paraloid coating, suggesting its potential as a corrosion inhibitor in such applications. [, ] This finding highlights the potential of 3-(1-Methylpyrrolidin-2-yl)pyridine to improve the durability and longevity of materials susceptible to corrosion.
Q3: Are there any studies investigating the impact of 3-(1-Methylpyrrolidin-2-yl)pyridine on plant physiology and defense mechanisms?
A3: Research suggests that 3-(1-Methylpyrrolidin-2-yl)pyridine can influence plant metabolism and defense responses. [] Studies on Vigna unguiculata (cowpea) demonstrated that treatment with 3-(1-Methylpyrrolidin-2-yl)pyridine led to an increase in vitamin and nutritional content, as well as changes in physiological parameters. [] Furthermore, the compound was found to upregulate defense-related genes, particularly those associated with the jasmonic acid pathway, indicating an enhanced defense response in the plant. [] These findings suggest a potential role of 3-(1-Methylpyrrolidin-2-yl)pyridine in plant growth promotion and protection against biotic stress.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

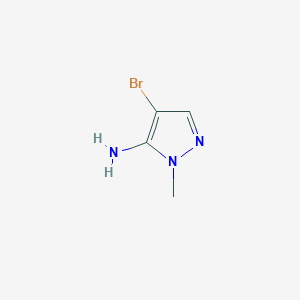
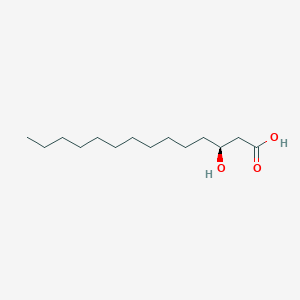
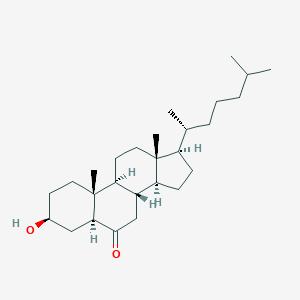

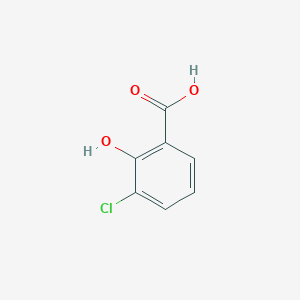
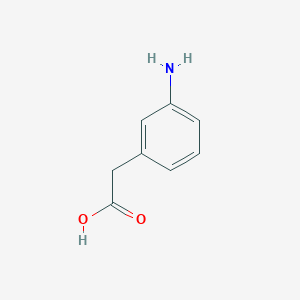
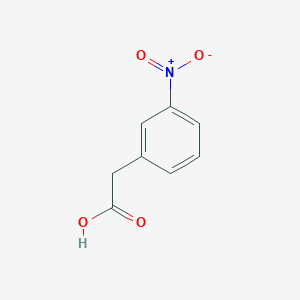
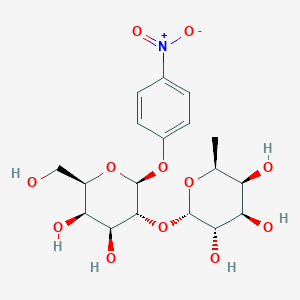
![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)
![(1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B14240.png)
